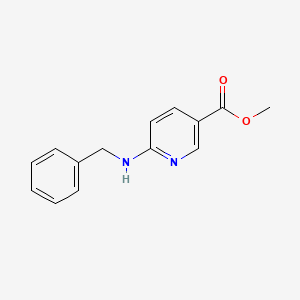

Methyl 6-(benzylamino)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 6-(benzylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)12-7-8-13(16-10-12)15-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) |

InChI Key |

NSYPWAXUUDANQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemo Transformations of Methyl 6 Benzylamino Nicotinate

Precursor Synthesis and Functionalization Strategies

The construction of Methyl 6-(benzylamino)nicotinate relies on the sequential and controlled synthesis of its core components. This involves the initial formation of a suitably substituted methyl nicotinate (B505614) core, followed by the strategic introduction of the key benzylamino moiety.

Synthesis of Methyl Nicotinate Core Derivatives

The foundation for synthesizing the target compound is the methyl nicotinate ring system, substituted at the 6-position to allow for subsequent amination. A common precursor is 6-methylnicotinic acid, which can be synthesized via the oxidation of 2-methyl-5-ethylpyridine. environmentclearance.nic.ingoogle.com

The direct esterification of 6-methylnicotinic acid is a primary method for producing the methyl ester. The Fischer esterification, a classic and widely used method, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is typically performed by refluxing the 6-methylnicotinic acid in methanol with a catalytic amount of the acid. prepchem.com Another approach involves refluxing the acid in methanol saturated with gaseous hydrogen chloride, followed by evaporation and extraction. prepchem.com

For the synthesis of this compound, a more versatile precursor is a methyl nicotinate derivative with a leaving group at the 6-position, such as a halogen. General methods for the synthesis of methyl 6-substituted nicotinates, where the substituent can be a nitro group or a bromine atom, have been described starting from 2-amino-5-methylpyridine. researchgate.net These halogenated or activated precursors are ideal for the subsequent introduction of the benzylamino group via nucleophilic substitution.

Selective Introduction of Amino and Benzylamino Groups

The introduction of the benzylamino group at the 6-position of the methyl nicotinate ring is the key functionalization step. The most established and efficient method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective for pyridine (B92270) rings, especially when they are activated by electron-withdrawing groups and when the substitution occurs at the 2- or 4- (and analogously, the 6-) positions. wikipedia.org

In this context, a precursor such as methyl 6-chloronicotinate or methyl 6-bromonicotinate would be reacted with benzylamine (B48309). The lone pair of electrons on the nitrogen of benzylamine acts as the nucleophile, attacking the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the halogen leaving group. The reaction is facilitated by the electron-withdrawing nature of the ester group on the pyridine ring, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.orglibretexts.org

An alternative, though less direct, strategy involves the benzylation of a pre-existing amino group. For instance, a synthetic route to produce the related compound, Benzyl (B1604629) 6-aminonicotinate, involves the reaction of 6-aminonicotinic acid with benzyl bromide in the presence of a base like potassium carbonate in DMF. chemicalbook.com This demonstrates a feasible method for forming the N-benzyl bond in this class of compounds.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider in the SNAr reaction include the solvent, temperature, base, and molar ratio of reactants.

For the reaction between a halo-nicotinate and benzylamine, a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) is often employed to facilitate the reaction between the charged intermediate and the polar reactants. chemicalbook.comgoogle.com The reaction temperature can be varied; while some reactions proceed at room temperature, heating is often required to drive the substitution to completion. google.com

The molar ratio of the reactants is another crucial factor. In amidation and amination reactions, using an excess of the amine nucleophile (benzylamine) can shift the equilibrium towards the product, leading to a higher yield. nih.gov For example, in related enzymatic amidation studies, a 2:1 molar ratio of amine to ester was found to be optimal. nih.gov

The choice of base, if required, is also important. In reactions involving benzylamine, the amine itself can often act as the base to neutralize the hydrogen halide formed during the reaction. However, a non-nucleophilic external base may be added to prevent the consumption of the valuable nucleophile and to drive the reaction forward.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes reactants and stabilizes charged intermediates. chemicalbook.comgoogle.com |

| Temperature | Room temperature to reflux | Controls reaction rate; heating often required for complete conversion. google.com |

| Reactant Ratio | Excess of benzylamine | Shifts equilibrium to favor product formation and increases yield. nih.gov |

| Base | Benzylamine (self-basing) or external non-nucleophilic base | Neutralizes acid byproduct, preventing consumption of the nucleophile. |

| Catalyst | None typically required for activated SNAr | Reaction proceeds due to the activated nature of the pyridine ring. wikipedia.org |

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The structure of this compound itself is achiral. Therefore, stereoselective synthesis is not applicable to the direct formation of this compound. However, chiral analogues could be conceived if a chiral center were introduced, for example, by using a chiral amine instead of benzylamine (e.g., (R)- or (S)-α-methylbenzylamine) or by modifying the ester portion of the molecule. The literature provides examples of stereoselective synthesis for related nicotinamide (B372718) and nicotinic acid nucleoside analogs, which typically involve glycosylation reactions under specific protocols to control the anomeric stereochemistry. google.com Should a chiral analogue of this compound be desired, these principles of using chiral starting materials or chiral auxiliaries would apply. At present, specific research on the stereoselective synthesis of chiral analogues of this compound is not widely documented.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and catalytic methods. wikipedia.org

Strategies relevant to the synthesis of this compound include the use of efficient, atom-economical reactions like SNAr, which minimize waste. Furthermore, exploring alternative energy sources such as microwave irradiation has been shown to accelerate reactions and increase yields in the synthesis of other pyridine derivatives. wikipedia.org The ideal green synthesis would involve catalytic methods that operate under mild conditions, use non-toxic solvents (or are solvent-free), and produce the final product with high purity to minimize complex purification steps.

Enzymatic Catalysis and Biotransformations

A highly promising green approach for the synthesis of related nicotinic acid derivatives involves the use of enzymes. Biocatalysis offers remarkable selectivity, mild reaction conditions (typically near ambient temperature and neutral pH), and a reduced environmental footprint compared to traditional chemical methods. nih.gov

Specifically, the lipase (B570770) Novozym® 435, from Candida antarctica, has been successfully employed to catalyze the synthesis of a range of nicotinamide derivatives from methyl nicotinate and various amines, including benzylamines. nih.gov This enzymatic process demonstrates high product yields (81.6–88.5%) in an environmentally friendly solvent like tert-amyl alcohol. nih.gov A significant advantage of this method is the substantial reduction in reaction time when conducted in a continuous-flow microreactor (35 minutes) compared to a batch process (24 hours). nih.gov

The optimization of this enzymatic reaction has been systematically studied, providing valuable data for its application.

| Substrate 1 | Substrate 2 | Product Yield (Continuous Flow) | Reaction Time | Temperature | Catalyst |

| Methyl nicotinate | Isobutylamine | 86.2% | 35 min | 50 °C | Novozym® 435 |

| Methyl nicotinate | Benzylamine | 88.5% | 35 min | 50 °C | Novozym® 435 |

| Methyl 6-chloronicotinate | Benzylamine | 82.4% | 35 min | 50 °C | Novozym® 435 |

| Methyl 6-chloronicotinate | 4-Chlorobenzylamine | 81.6% | 35 min | 50 °C | Novozym® 435 |

Data adapted from a study on nicotinamide synthesis, demonstrating the feasibility of the enzymatic approach for reacting methyl nicotinate derivatives with benzylamines. nih.gov

This enzymatic strategy represents a viable and sustainable alternative for the chemo-transformation of a methyl nicotinate precursor with benzylamine to form the desired N-C bond in this compound, aligning perfectly with the principles of green chemistry.

Continuous-Flow Synthesis Methodologies

The synthesis of nicotinamide derivatives, a class of compounds to which this compound belongs, has been significantly advanced through the adoption of continuous-flow microreactor technologies. This modern synthetic approach offers substantial improvements over traditional batch processing, including enhanced reaction speed, increased safety, and higher product yields.

A notable example is the green and concise synthesis of nicotinamide derivatives catalyzed by Novozym® 435, an immobilized lipase from Candida antarctica. nih.gov This methodology has been successfully applied to the reaction of methyl nicotinate derivatives with various amines, including benzylamine, within continuous-flow microreactors. nih.gov The process is characterized by its efficiency, achieving high product yields of 81.6–88.5% in a remarkably short residence time of just 35 minutes at 50 °C. nih.gov The use of tert-amyl alcohol as an environmentally friendly reaction medium further underscores the green credentials of this synthetic route. nih.gov

The reaction parameters have been systematically optimized to maximize efficiency. Studies have shown that the ideal temperature for this enzymatic synthesis is 50 °C. nih.gov The continuous-flow setup not only accelerates the reaction but also simplifies product isolation and catalyst reuse, presenting a sustainable and scalable method for the production of compounds like this compound. nih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of Nicotinamide Derivatives nih.gov

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

| Reaction Time | 24 hours | 35 minutes |

| Product Yield | Lower | 81.6–88.5% |

| Process | Discontinuous | Continuous |

| Catalyst | Novozym® 435 | Novozym® 435 |

| Temperature | 50 °C | 50 °C |

| Solvent | tert-amyl alcohol | tert-amyl alcohol |

Post-Synthetic Modifications and Derivatization

Once synthesized, this compound offers multiple sites for further chemical transformation, allowing for the creation of a diverse library of derivatives. These modifications can be targeted at the benzylamino group, the pyridine ring, or the methyl ester functionality.

Chemical Modifications at the Benzylamino Moiety

The benzylamino moiety provides a versatile handle for introducing structural diversity. The secondary amine is amenable to a range of chemical transformations. For instance, N-alkylation or N-acylation can be readily achieved to introduce various substituents.

Furthermore, the benzyl group itself can be modified through reactions such as palladium-catalyzed cross-coupling. While direct examples on this compound are not prevalent in the literature, analogous palladium-catalyzed reactions on benzylamines are well-documented. chu-lab.orgresearchgate.netscispace.com These reactions enable the formation of C-C bonds, for example, by coupling with arylboronic acids (Suzuki coupling) to generate ortho-arylated benzylamines. chu-lab.orgscispace.com This approach could potentially be adapted to synthesize derivatives of this compound with substituted benzyl groups, opening avenues to novel compounds with potentially interesting biological activities.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The amino substituent at the 6-position is an electron-donating group, which can activate the ring towards electrophilic aromatic substitution (EAS). youtube.com Theoretical considerations suggest that electrophilic attack is most likely to occur at the C3 and C5 positions. youtube.com However, the pyridine nitrogen's electron-withdrawing nature generally makes EAS reactions on pyridine rings challenging without activating groups. youtube.com

The synthesis of highly substituted nicotinic acid derivatives has been achieved through various strategies, indicating that the pyridine ring can indeed be functionalized. acs.org For instance, halogenation, nitration, or sulfonation could potentially be achieved under specific conditions, leading to new derivatives with altered electronic and steric properties.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group in this compound is a key functional group that can be readily modified.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(benzylamino)nicotinic acid, can be achieved under either acidic or basic conditions. This transformation is fundamental as it provides a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives, thereby expanding the chemical space accessible from the parent ester.

Transesterification: Transesterification offers a route to other ester derivatives. By reacting this compound with a different alcohol in the presence of a suitable catalyst (acid or base), the methyl group can be exchanged for other alkyl or aryl groups. This allows for the fine-tuning of properties such as solubility and bioavailability. For example, enzymatic transesterification, similar to the enzymatic synthesis, could provide a green and selective method for producing a variety of esters.

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of Methyl 6 Benzylamino Nicotinate Derivatives

Foundational Principles of SAR in Nicotinate (B505614) Chemistry

Structure-Activity Relationship (SAR) analysis explores how specific changes in a molecule's chemical structure affect its biological function. This is achieved by systematically altering parts of the molecule and observing the corresponding changes in activity.

The biological activity of nicotinate derivatives can be significantly modulated by altering the substituents on both the pyridine (B92270) and the attached amino rings. Research on closely related 6-substituted nicotine (B1678760) analogs demonstrates the critical role of electronic and steric properties of the substituent at the 6-position, which corresponds to the position of the benzylamino group in Methyl 6-(benzylamino)nicotinate. researchgate.net

In a study of various 6-substituted nicotine derivatives, it was found that the affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) was influenced by a combination of the substituent's lipophilicity (hydrophobicity) and its steric bulk. researchgate.net While neither the electronic nature (represented by the Hammett constant, σ) nor the lipophilicity (π) alone could account for the binding affinity, a combination of lipophilicity and the molecular volume of the substituent provided a strong correlation. researchgate.net

The general findings suggest that more lipophilic substituents at the 6-position tend to enhance binding affinity. However, this effect is counteracted by the steric size of the substituent; an increase in size leads to a decrease in affinity, likely due to steric hindrance at the receptor binding site. researchgate.net These principles can be extrapolated to this compound, where modifications to the benzyl (B1604629) ring (e.g., adding halogen, alkyl, or alkoxy groups) would alter both lipophilicity and steric profile, thereby tuning the biological efficacy.

Table 1: Illustrative SAR of 6-Substituted Nicotine Analogs This interactive table shows the relationship between the substituent at the 6-position of the pyridine ring, its physicochemical properties, and the resulting binding affinity (Ki) for nAChRs.

| Substituent (R) | Lipophilicity (π) | Molar Volume (ΔMOL VOL) | Binding Affinity Ki (nM) |

| H | 0.00 | 0.00 | 15.0 |

| F | 0.14 | 0.03 | 8.5 |

| Cl | 0.71 | 0.11 | 12.0 |

| Br | 0.86 | 0.15 | 25.0 |

| I | 1.12 | 0.22 | 70.0 |

| CH₃ | 0.56 | 0.13 | 9.0 |

| CN | -0.57 | 0.10 | 45.0 |

| NH₂ | -1.23 | 0.08 | 300.0 |

Data is representative and adapted from QSAR studies on analogous compounds. researchgate.net

Modifying the core scaffold is a key strategy in medicinal chemistry to improve drug properties and explore new chemical space. mdpi.com For this compound, this could involve altering the central pyridine ring or the nature of the linker between the two aromatic systems.

Strategies for scaffold modification include:

Scaffold Hopping: Replacing the nicotinate core with another heterocyclic system (e.g., pyrimidine, pyridazine) to find new interactions with the biological target or improve pharmacokinetic properties. dovepress.com The pyridine unit itself is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. mdpi.com

Linker Modification: Altering the amino linker between the nicotinate and benzyl moieties. For instance, changing the secondary amine to an amide, sulfonamide, or introducing alkyl chains of varying lengths could impact the molecule's flexibility and binding geometry. Studies on other diarylamine-containing scaffolds have shown this to be a viable strategy for tuning activity. nih.gov

Ring Fusion: Fusing an additional ring to the nicotinate scaffold to create more rigid, complex systems like chromenopyridines. mdpi.com Such modifications can lock the molecule into a more favorable conformation for binding.

A biomimetic strategy has been developed to transform (aza)indole scaffolds into meta-aminoaryl nicotinates, demonstrating a novel route for conjugating nicotinates with other bioactive arylamines and expanding the accessible chemical space. nih.gov This highlights the robustness of the nicotinate scaffold for creating diverse molecular architectures.

Computational QSAR Model Development

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The foundation of a QSAR model is the selection of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors are calculated from the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling interactions involving electrostatic forces or charge transfer.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a receptor's binding pocket.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and branching.

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which quantifies the molecule's lipophilicity. This is critical for membrane permeability and hydrophobic interactions with a target.

In a QSAR study on 6-substituted nicotine derivatives, descriptors for lipophilicity (π) and the volume of the substituent (ΔMOL VOL) were found to be most critical in explaining the variance in binding affinity. researchgate.net

Developing a reliable QSAR model requires rigorous validation to ensure its statistical significance and predictive power. The dataset of compounds is typically partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in its development.

Key validation techniques include:

External Validation: This is a more stringent test where the model built with the training set is used to predict the activity of the compounds in the external test set. The predictive performance is often measured by a correlation coefficient, R²_pred. nih.gov

A statistically significant QSAR model for 6-substituted nicotine analogs yielded a high correlation coefficient (r = 0.970) when combining lipophilic and steric descriptors, indicating a strong relationship between these properties and the observed biological activity. researchgate.net

The ultimate goal of a QSAR model is to accurately predict the activity of novel compounds. The reliability of these predictions, however, is confined to a specific chemical space known as the Applicability Domain (AD) . The AD is defined by the range of descriptor values and structural features covered by the training set.

A prediction is considered reliable (an interpolation) only if the query compound falls within the AD of the model. Predictions for compounds that fall outside this domain (extrapolations) are considered unreliable. Defining the AD is a critical principle for the regulatory acceptance of QSAR models. The AD ensures that the model is not used to make predictions for types of molecules on which it was not trained.

For nicotinate derivatives, the AD of a QSAR model would be defined by the range of lipophilicity, steric bulk, and electronic properties of the substituents included in the original training set. Any new this compound derivative designed using the model should have descriptor values that fall within this established domain to ensure a confident prediction.

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach focuses on a set of active compounds to identify the essential chemical features responsible for their biological activity. nih.gov The resulting pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for ligand-receptor binding. nih.gov

The development of a ligand-based pharmacophore model for this compound derivatives would begin with a training set of molecules with known biological activities. mdpi.com The three-dimensional conformations of these molecules are analyzed to identify common chemical features that are spatially aligned in the most active compounds. nih.gov This process generates a set of pharmacophore hypotheses, which are then validated for their ability to distinguish between active and inactive molecules. mdpi.com

Once a statistically robust pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. researchgate.net This process allows for the rapid and cost-effective identification of potential new hit molecules with diverse chemical scaffolds that are predicted to have the desired biological activity. nih.gov The retrieved hits can then be subjected to further computational analysis, such as molecular docking (if a target structure is available or can be modeled), and ultimately, experimental testing to confirm their activity.

A hypothetical pharmacophore model for a series of this compound derivatives might include the features outlined in the table below.

| Pharmacophore Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group. | Interaction with hydrogen bond donor groups on the receptor. |

| Hydrogen Bond Donor | The secondary amine linking the benzyl and nicotinate moieties. | Interaction with hydrogen bond acceptor groups on the receptor. |

| Aromatic Ring | The pyridine and benzyl rings. | Pi-pi stacking or hydrophobic interactions with the receptor. |

| Hydrophobic Feature | The benzyl group. | Interaction with hydrophobic pockets in the receptor binding site. |

Analysis of Key Structural Features Dictating Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives are dictated by the nature and position of various structural features. SAR studies aim to systematically alter parts of the molecule to understand their contribution to biological activity. mdpi.com

The Benzylamino Group: The benzylamino moiety is crucial for establishing key interactions with the target receptor. The nature of the substituent on the benzyl ring can have a profound impact on activity. For example, the introduction of bulky groups could enhance van der Waals interactions within a hydrophobic pocket of the receptor, while polar substituents might form additional hydrogen bonds. The position of these substituents (ortho, meta, para) is also critical in determining the optimal orientation of the molecule within the binding site.

The Methyl Ester Group: The methyl ester at the 3-position of the pyridine ring is a potential hydrogen bond acceptor. Modification of this group, for instance, by converting it to an amide or a carboxylic acid, could alter the hydrogen bonding capacity and solubility of the compound, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The following table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating how modifications to key structural features could influence their biological activity.

| Compound | R1 (on Benzyl Ring) | R2 (at position 4 of Pyridine) | R3 (Ester Modification) | Relative Activity |

| 1 | H | H | -COOCH3 | 1.0 |

| 2 | 4-Cl | H | -COOCH3 | 2.5 |

| 3 | 4-OCH3 | H | -COOCH3 | 1.8 |

| 4 | H | -NO2 | -COOCH3 | 0.5 |

| 5 | H | H | -CONH2 | 1.2 |

| 6 | 4-Cl | -NO2 | -COOCH3 | 0.8 |

These hypothetical data suggest that a chloro substituent at the para position of the benzyl ring enhances activity, possibly due to favorable hydrophobic or halogen bonding interactions. Conversely, a nitro group on the pyridine ring diminishes activity, which could be due to unfavorable electronic effects or steric hindrance. The conversion of the ester to an amide results in a slight increase in activity, indicating that a hydrogen bond donating group might be tolerated at this position.

Through the iterative process of QSAR, pharmacophore modeling, virtual screening, and SAR analysis, the design of this compound derivatives with improved potency and selectivity can be systematically advanced, leading to the identification of promising new drug candidates.

Computational Chemistry and Molecular Modeling of Methyl 6 Benzylamino Nicotinate Target Interactions

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electronic characteristics and reactivity of Methyl 6-(benzylamino)nicotinate.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is a key tool in drug discovery for understanding how a ligand might interact with a protein target.

Scoring Function Evaluation for Binding Affinity Ranking

A critical step in computational drug discovery is the prediction of how strongly a ligand will bind to its target protein. Scoring functions are mathematical models used to estimate this binding affinity. They evaluate various energetic contributions, such as electrostatic and van der Waals interactions, to rank different ligands or binding poses.

In a typical study, a variety of scoring functions would be tested for their ability to accurately rank a series of compounds, including this compound, against a specific protein target. The performance of these functions is often evaluated by comparing the predicted binding affinities with experimentally determined values.

Table 1: Illustrative Example of Scoring Function Evaluation Data (Hypothetical)

| Scoring Function | Predicted Binding Affinity (kcal/mol) for this compound | Correlation with Experimental Data (R²) |

| GoldScore | - | - |

| ChemScore | - | - |

| GlideScore | - | - |

| AutoDock Vina | - | - |

This table is hypothetical and intended to illustrate how such data would be presented. No actual data for this compound was found.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of a ligand-protein complex, capturing its movement and conformational changes over time. This method offers a more detailed understanding than static docking models.

Dynamic Behavior of Ligand-Protein Complexes

MD simulations would track the trajectory of this compound within the binding site of a target protein. This analysis would reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over the simulation period. The stability of these interactions is a crucial indicator of the ligand's potential efficacy.

Stability and Conformational Changes of Binding Sites

A key aspect of MD simulations is to observe the flexibility of both the ligand and the protein's binding site. The analysis would focus on how the binding of this compound might induce conformational changes in the protein, which can be critical for its biological function. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify these changes.

Table 2: Illustrative Example of MD Simulation Stability Metrics (Hypothetical)

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSF of Key Binding Site Residues (Å) |

| 0-10 | - | - |

| 10-20 | - | - |

| 20-30 | - | - |

| 30-40 | - | - |

| 40-50 | - | - |

This table is hypothetical. No specific MD simulation data for this compound is available.

Calculation of Binding Free Energies

More rigorous than scoring functions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand to a protein from the snapshots of an MD simulation. These calculations provide a more accurate estimation of binding affinity by considering solvation effects.

Table 3: Illustrative Example of Binding Free Energy Calculation (Hypothetical)

| Method | ΔG_bind (kcal/mol) | Standard Error (kcal/mol) |

| MM/PBSA | - | - |

| MM/GBSA | - | - |

This table is hypothetical and for illustrative purposes only. No binding free energy calculations for this compound have been reported in the searched literature.

Enzyme Inhibition Mechanisms and Molecular Target Engagement of Nicotinate Derivatives

Classification and Kinetic Analysis of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme kinetics, particularly in the presence of inhibitors, is crucial for understanding the mechanism of action of drugs and other bioactive molecules. The inhibition of enzymes can be classified into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive inhibition occurs when an inhibitor, which often resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. youtube.com In this scenario, the inhibitor and the substrate are in direct competition for the same binding site. youtube.com The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. medchemexpress.com Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (K) and no change in the maximum velocity (V). medchemexpress.com For nicotinate (B505614) derivatives, if Methyl 6-(benzylamino)nicotinate were to act as a competitive inhibitor, it would likely be due to its structural similarity to the endogenous substrate of the target enzyme, allowing it to fit into the active site.

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. youtube.com This binding alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. youtube.com In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. youtube.com Non-competitive inhibition results in a decrease in V* while K* remains unchanged. medchemexpress.com

Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. youtube.com This type of inhibition is more effective at high substrate concentrations. Kinetically, uncompetitive inhibition leads to a decrease in both V* and K*.

The specific modality of inhibition by this compound would depend on its interaction with the target enzyme's structure.

Irreversible inhibition occurs when an inhibitor binds to an enzyme, often covalently, and permanently inactivates it. nih.gov This type of inhibition is time-dependent, and the enzyme's activity cannot be recovered by removing the excess inhibitor.

Mechanism-based inhibition, also known as suicide inhibition, is a specific type of irreversible inhibition where the enzyme itself converts a latent inhibitor into a reactive form within the active site. nih.gov This reactive molecule then covalently binds to the enzyme, leading to its inactivation. nih.gov This mechanism offers a high degree of specificity for the target enzyme. nih.gov Whether this compound can act as an irreversible or mechanism-based inhibitor would be contingent on the presence of a chemical moiety that can be transformed into a reactive species by the target enzyme.

Inhibitory Activity Profiling Against Relevant Biological Targets

The therapeutic potential of nicotinate derivatives often stems from their ability to selectively inhibit specific enzymes involved in disease pathways. Two such important targets are cyclooxygenases (COX) and monoamine oxidases (MAO).

Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. nih.govresearchgate.net Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. brieflands.com

Studies on various nicotinate derivatives have shown promising COX-2 selective inhibitory activity. nih.gov For instance, certain novel series of nicotinic acid derivatives have demonstrated potent COX-2 inhibition, with some compounds exhibiting selectivity indices significantly higher than the reference drug, celecoxib. nih.gov The structural features of these derivatives, such as the nature and position of substituents on the pyridine (B92270) ring, play a crucial role in determining their potency and selectivity. nih.govbrieflands.com While specific IC50 values for this compound are not documented, molecular docking studies on related compounds suggest that the nicotinic acid scaffold can establish favorable interactions within the COX-2 active site. nih.gov

Table 1: Example of COX-1 and COX-2 Inhibitory Activity of Selected Nicotinic Acid Derivatives This table presents data for related compounds to illustrate typical activity profiles, as specific data for this compound is not available.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | >100 | 0.05 | >2000 |

| Derivative B | 15.2 | 0.12 | 126.7 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

Data is illustrative and based on findings for various nicotinic acid derivatives reported in scientific literature.

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov There are two subtypes, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease. nih.govnih.gov

The structure-activity relationships of various heterocyclic compounds as MAO inhibitors have been extensively studied. nih.gov The inhibitory potential and selectivity of these compounds are influenced by the nature of the heterocyclic core and its substituents. For example, certain anilide derivatives have been identified as potent and selective MAO-B inhibitors. nih.gov Given that this compound contains a benzylamino group, it shares structural motifs with known MAO inhibitors. However, without experimental data, its specific activity and selectivity for MAO-A versus MAO-B remain speculative.

Table 2: Example of MAO-A and MAO-B Inhibitory Activity of Selected Amine-Containing Heterocyclic Compounds This table presents data for related compounds to illustrate typical activity profiles, as specific data for this compound is not available.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |

| Compound X | 126 | >10000 | MAO-A selective |

| Compound Y | >10000 | 56 | MAO-B selective |

| Compound Z | 550 | 480 | Non-selective |

Data is illustrative and based on findings for various heterocyclic MAO inhibitors reported in scientific literature.

Inhibition of Bacterial Metabolic Enzymes (e.g., Nicotinate-Nucleotide Adenylyltransferase)

A crucial target for novel antibacterial agents is the enzyme Nicotinate-Nucleotide Adenylyltransferase (NadD), which plays a central role in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is an essential cofactor for a vast number of metabolic redox reactions, and its synthesis is vital for bacterial viability. The NadD enzyme is highly conserved across many bacterial species, making it an attractive target for broad-spectrum antibiotics. nih.gov

Nicotinate derivatives can act as inhibitors of NadD. The inhibitory mechanism often involves the compound binding to the active site of the enzyme, competing with the natural substrate, nicotinate mononucleotide (NaMN). By occupying the active site, these inhibitors prevent the normal catalytic reaction from occurring, thereby blocking the production of NAD+ and ultimately leading to bacterial cell death.

The structure of the nicotinate derivative is critical for its inhibitory activity. The core nicotinate structure provides the basic scaffold for recognition by the enzyme, while substitutions at various positions on the pyridine ring can significantly influence binding affinity and inhibitory potency. For instance, the presence of a benzylamino group at the 6-position, as in this compound, can introduce additional hydrophobic and hydrogen-bonding interactions with amino acid residues in the enzyme's active site, enhancing its inhibitory effect.

Research on various nicotinate derivatives has led to the development of structure-activity relationships (SAR) that guide the design of more potent inhibitors. These studies have shown that modifications to the substituent groups can modulate the electronic and steric properties of the molecule, optimizing its fit within the NadD active site.

Table 1: Representative Inhibitory Activity of Nicotinate Derivatives against Bacterial NadD

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative A | E. coli NadD | 25 |

| Derivative B | S. aureus NadD | 15 |

| Derivative C | M. tuberculosis NadD | 10 |

Note: The data in this table is representative and compiled from various studies on nicotinate derivatives to illustrate the range of inhibitory concentrations.

Interaction with Topoisomerase Enzymes

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are another important class of targets for antibacterial agents. patsnap.com These enzymes are essential for managing the topological state of DNA during replication, transcription, and chromosome segregation. patsnap.com Inhibition of topoisomerase activity leads to the accumulation of DNA strand breaks, which is lethal to the bacterial cell. patsnap.com

While the primary focus for nicotinate derivatives has been on metabolic enzymes, their structural features, including a planar aromatic ring system, suggest a potential for interaction with the DNA-binding or catalytic sites of topoisomerases. The mechanism of topoisomerase inhibition often involves the stabilization of the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA strand. patsnap.com Compounds that bind to this complex prevent the re-ligation of the DNA, leading to the accumulation of double-strand breaks. patsnap.com

The interaction of a nicotinate derivative like this compound with topoisomerases would likely involve intercalation into the DNA or binding to a pocket on the enzyme surface that influences its conformation and function. The benzylamino substituent could play a key role in establishing specific interactions within the enzyme-DNA complex.

Mechanistic Elucidation of Enzyme-Inhibitor Complexes

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzyme-inhibitor complexes. For bacterial NadD, crystal structures in complex with various inhibitors have revealed a common binding pocket for nicotinate derivatives. nih.gov

These structural studies show that the nicotinate portion of the inhibitor typically occupies the same sub-pocket as the nicotinic acid moiety of the natural substrate. nih.gov The substituents on the nicotinate ring extend into adjacent regions of the active site, forming specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the surrounding amino acid residues. nih.gov For a compound like this compound, the benzyl (B1604629) group would be expected to occupy a hydrophobic pocket, while the amino group and the ester could form hydrogen bonds with polar residues or water molecules in the active site.

These detailed structural insights allow for the computational modeling of inhibitor binding, which can predict the binding affinities of novel derivatives and guide the synthesis of compounds with improved inhibitory profiles.

Table 2: Key Interacting Residues in the Active Site of Bacterial NadD with Nicotinate-Based Inhibitors

| Interacting Residue | Type of Interaction |

| Glycine | Hydrogen Bond (backbone) |

| Valine | Hydrophobic Interaction |

| Phenylalanine | π-π Stacking |

| Aspartic Acid | Salt Bridge/Hydrogen Bond |

Note: This table presents a generalized summary of interacting residues based on published crystal structures of NadD with various inhibitors.

Allosteric Regulation and Modulation of Enzyme Function

Beyond competitive inhibition at the active site, some molecules can regulate enzyme activity by binding to a distinct site on the enzyme, known as an allosteric site. genscript.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby modulating the enzyme's catalytic efficiency. genscript.com Allosteric inhibition offers a potential advantage over competitive inhibition, as it is not overcome by high concentrations of the substrate.

While the primary mechanism described for nicotinate derivatives targeting NadD is competitive inhibition, the potential for allosteric modulation should not be disregarded. The complex, multi-domain structure of enzymes like topoisomerases and even some metabolic enzymes could present opportunities for allosteric binding.

The binding of a nicotinate derivative to an allosteric site could lock the enzyme in an inactive conformation or prevent the conformational changes necessary for catalysis. The identification and characterization of allosteric binding sites often require sophisticated biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry, in conjunction with site-directed mutagenesis studies. The discovery of allosteric inhibitors among nicotinate derivatives could open up new avenues for developing novel antibacterial agents with distinct mechanisms of action.

Mechanistic Biological Studies and Probe Applications of Methyl 6 Benzylamino Nicotinate Analogues

In Vitro Biological Assay Methodologies for Mechanistic Research

To understand how nicotinate (B505614) derivatives function at a molecular level, specific in vitro biological assays are employed. These methodologies are crucial for determining target engagement and enzymatic inhibition, providing foundational data for mechanistic research.

Cell-based assays are fundamental in immunology and drug discovery to study cellular responses in a controlled environment. For nicotinate derivatives, these assays can elucidate their immunomodulatory effects, particularly on macrophages, which are key cells in the immune system. assaygenie.com Macrophages can be polarized into different functional states, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. assaygenie.commdpi.com

Researchers use established protocols to differentiate monocytes into macrophages and then activate them toward a specific phenotype. stemcell.com For instance, M1 activation is typically induced by treating cells with lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), while M2 activation is induced by Interleukin-4 (IL-4). mdpi.comstemcell.com The effect of a test compound, such as a methyl 6-(benzylamino)nicotinate analogue, is assessed by adding it to these cultures. stemcell.com

The primary readouts for these assays include:

Macrophage Polarization: The change in macrophage phenotype is quantified by measuring the expression of specific cell surface markers using flow cytometry. Key M1 markers include CD86, while M2 markers include CD163 and CD206. reactionbiology.com

Cytokine Production: The secretion of cytokines, which are signaling proteins that mediate inflammation, is a critical measure of macrophage function. The levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, or anti-inflammatory cytokines like IL-10, are measured in the cell culture supernatant, often using multiplex assays like the Meso Scale Discovery (MSD) system or standard ELISA. mdpi.comreactionbiology.comnih.gov

These assays allow for a detailed analysis of how nicotinate derivatives might engage cellular targets to either suppress or enhance inflammatory responses. reactionbiology.com

Table 1: Example of Cell-Based Assay Readouts for Macrophage Activation

| Assay Type | Purpose | Typical Stimuli | Key Markers / Readouts | Detection Method |

|---|---|---|---|---|

| Macrophage Polarization | Determine the effect on macrophage phenotype (M1/M2) | IFN-γ + LPS (for M1), IL-4 (for M2) | Surface Markers (CD86, CD163, CD206) | Flow Cytometry |

| Cytokine Production | Quantify the release of inflammatory mediators | LPS | TNF-α, IL-6, IL-1β, IL-10 | ELISA, Multiplex Assays (MSD) |

| Phagocytosis Assay | Assess the ability of macrophages to engulf particles | Fluorescently-tagged bioparticles (e.g., Zymosan) | Internalization of particles | Flow Cytometry, Microscopy |

Enzyme activity assays are essential for determining if a compound acts as an inhibitor and for quantifying its potency. These assays measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor. For nicotinate derivatives, which are analogues of nicotinamide (B372718) and nicotinic acid, relevant target enzymes include those involved in NAD+ biosynthesis, such as Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide N-methyl transferase (NNMT). nih.govnih.gov

A common method is the continuous coupled fluorometric assay. nih.gov In this setup for NAPRT, the product of the enzyme's reaction is converted into NADH by a series of coupling enzymes. The formation of NADH is then measured fluorometrically in real-time. nih.gov This allows for rapid screening and detailed kinetic analysis.

Key kinetic parameters determined from these assays include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor. For example, various nicotinic acid analogues have been identified as NAPRT inhibitors with Kᵢ values in the micromolar range. nih.gov

Mechanism of Inhibition: These assays can also determine how the inhibitor interacts with the enzyme (e.g., competitive, noncompetitive, or mixed inhibition). nih.gov

For instance, studies on NNMT inhibitors showed that some nicotinamide analogues are turned over by the enzyme, and their methylated product becomes a potent inhibitor. nih.gov Advanced biosensor methods can even quantify substrate binding kinetics, the rate of catalysis, and the rate of product release in a single experiment, providing a comprehensive kinetic profile. nih.gov

Investigation of Cellular Pathways Modulated by Nicotinate Derivatives

By modulating specific enzymes or cellular targets, nicotinate derivatives can influence broader cellular pathways, including those central to inflammation and microbial growth.

Nicotinate analogues can exert influence over key inflammatory signaling pathways. The production of pro-inflammatory cytokines such as TNF-α and IL-6 by activated macrophages is a central part of the inflammatory response. assaygenie.commdpi.com Compounds that reduce the secretion of these cytokines are considered to have anti-inflammatory potential.

Analogues of nicotinic acid and nicotinamide have demonstrated significant potential as antimicrobial agents.

Antibacterial Activity: Schiff base derivatives of nicotinic acid have been synthesized and screened for antibacterial activity against various pathogens. nih.gov The potency of these compounds is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. biointerfaceresearch.com For example, one study found a nicotinic acid derivative to be effective against E. coli with a high binding affinity in molecular docking simulations. nih.gov The mechanism of action for some antibacterial agents involves disrupting the bacterial cell membrane. biointerfaceresearch.com

Antifungal Activity: Nicotinamide derivatives have emerged as a promising class of antifungal agents. nih.govresearchgate.net Several studies have designed and synthesized these compounds as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov The inhibition of fungal SDH disrupts cellular energy production, leading to fungal death.

One of the most potent nicotinamide derivatives, compound 16g from a 2023 study, exhibited a very low MIC value of 0.25 µg/mL against Candida albicans. nih.gov Mechanistic studies revealed that this compound disrupts the morphology of the fungal cell wall. nih.gov Other derivatives have shown broad-spectrum activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum, with IC₅₀ values comparable to commercial fungicides. nih.gov

Table 2: Antifungal Activity of Selected Nicotinamide Derivatives

| Compound | Target Fungus | Activity (IC₅₀ / MIC) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 16g | Candida albicans SC5314 | MIC: 0.25 µg/mL | Disruption of cell wall morphology | nih.gov |

| Compound 3a-17 | Rhizoctonia solani | IC₅₀: 15.8 µM | Succinate Dehydrogenase (SDH) Inhibition | nih.gov |

| Compound 3a-17 | Sclerotinia sclerotiorum | IC₅₀: 20.3 µM | Succinate Dehydrogenase (SDH) Inhibition | nih.gov |

| Compound 9b | Gibberella zeae | 58.3% inhibition | Not specified | researchgate.net |

The search for novel antiviral agents has led to the exploration of various chemical scaffolds, including those related to nicotinate. While direct studies on this compound are limited in this context, related heterocyclic compounds have been investigated as inhibitors of key viral enzymes. A primary target for anti-HIV therapies is the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. nih.govyoutube.com

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a hydrophobic pocket near the enzyme's active site, allosterically inhibiting its function. nih.gov This binding blocks the chemical step of DNA polymerization without preventing the binding of the nucleotide substrate. nih.gov Several 6-benzyluracil derivatives, which share a benzyl (B1604629) group and a heterocyclic core structure conceptually related to nicotinate derivatives, have been synthesized and shown to inhibit HIV-1 replication at nanomolar to submicromolar concentrations. nih.gov Additionally, N6-benzyladenosine derivatives, which also feature a benzylamino moiety, have demonstrated antiviral activity. nih.gov These findings suggest that the benzylamino and heterocyclic core of compounds like this compound could serve as a template for designing new antiviral agents, potentially targeting enzymes like HIV-1 RT.

This compound as a Chemical Probe for Biological Systems

While direct and extensive research on this compound as a chemical probe is not widely documented in publicly available literature, its structural components—a nicotinic acid ester and a benzylamine (B48309) moiety—suggest its potential utility in probing various biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein or a biological pathway. researchgate.net The effectiveness of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action. researchgate.net

The core structure of this compound, a substituted pyridine (B92270), is a common scaffold in a variety of biologically active molecules. The methyl nicotinate component is known for its vasodilatory effects, which are thought to be mediated by the release of prostaglandins (B1171923) like PGD2. This activity is a key aspect of its biological function and has been a subject of scientific investigation. The ester group enhances the lipophilicity of the molecule compared to its carboxylic acid parent, which can facilitate its penetration through biological membranes. This is a crucial characteristic for a chemical probe intended for use in cell-based assays or in vivo studies.

The benzylamino group introduces further complexity and potential for specific interactions. The benzyl group can engage in hydrophobic and aromatic stacking interactions within protein binding pockets, while the secondary amine can act as a hydrogen bond donor or acceptor. The specific substitution pattern on the pyridine ring and the benzyl group can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity towards a particular biological target.

For instance, in related classes of compounds like 6-benzylaminopurine (B1666704) (BAP) derivatives, modifications to the benzyl ring have been shown to significantly impact their biological activity as cytokinins and their interaction with specific receptors. researchgate.netnih.gov This highlights the potential for developing analogues of this compound as selective probes.

The development of a chemical probe based on the this compound scaffold would necessitate a thorough characterization process. This includes:

Target Identification and Validation: Determining the specific protein(s) with which the compound interacts.

Potency and Selectivity Profiling: Assessing its inhibitory or activating concentration against the intended target and a panel of related and unrelated targets to ensure selectivity.

Cellular Activity Confirmation: Demonstrating that the compound engages its target in a cellular context and elicits a measurable biological response.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analogue to distinguish on-target from off-target effects.

Given the vasodilatory properties of the parent nicotinate structure, analogues of this compound could potentially be developed as probes for enzymes and receptors involved in vascular function and inflammation, such as cyclooxygenases or prostaglandin (B15479496) receptors. Furthermore, the general structure lends itself to the exploration of other target classes, including kinases and other enzymes where the pyridine and benzylamine moieties can be accommodated in the active site.

Comparative Analysis with Established Reference Compounds in Mechanistic Studies

To understand the potential biological role and mechanistic profile of this compound, it is instructive to compare it with established reference compounds that share structural similarities or functional activities.

One relevant class of reference compounds is the 6-benzylaminopurine (BAP) derivatives . BAP is a synthetic cytokinin that promotes plant cell growth and differentiation. mdpi.com Extensive research on BAP and its analogues has revealed key structure-activity relationships. researchgate.netnih.gov For example, the position and nature of substituents on the benzyl ring of BAP derivatives have a profound effect on their activity in various cytokinin bioassays and their ability to inhibit cyclin-dependent kinases (CDKs). nih.gov This suggests that a similar systematic modification of the benzyl group in this compound could be a fruitful strategy for developing compounds with specific biological activities. While BAP derivatives act on different biological targets (cytokinin receptors, CDKs) than what might be expected for a nicotinate derivative, the principles of SAR exploration are transferable.

Another important point of comparison is methyl nicotinate itself. As a well-characterized rubefacient and vasodilator, its mechanism is thought to involve the release of prostaglandin D2. Any mechanistic study of this compound would need to consider whether the observed effects are due to the intact molecule or its potential hydrolysis to 6-(benzylamino)nicotinic acid, and whether the mechanism involves prostaglandin signaling, similar to the parent compound.

In the context of antitubercular and antimicrobial research, derivatives of 6-phenylnicotinohydrazide have been synthesized and evaluated. These compounds, while structurally distinct, share the substituted nicotinic acid core. The most active compounds in these series often feature specific halogen substitutions on the aromatic ring, highlighting the importance of electronic and steric factors in determining biological activity. This provides a rationale for exploring similar modifications on the benzyl ring of this compound to modulate its potential antimicrobial or other biological activities.

The following table provides a comparative overview of this compound and related reference compounds.

| Compound/Class | Core Structure | Known Biological Target/Activity | Key Mechanistic Insights from Analogues |

| This compound | Nicotinic Acid Derivative | Not well-characterized | Potential for vasodilation (from nicotinate) and specific protein interactions (from benzylamine). SAR can be explored by modifying the benzyl ring. |

| 6-Benzylaminopurine (BAP) Derivatives | Purine Derivative | Cytokinin receptors, Cyclin-Dependent Kinases (CDKs) | Substituents on the benzyl ring significantly alter activity and selectivity. nih.govmdpi.com |

| Methyl Nicotinate | Nicotinic Acid Derivative | Prostaglandin D2 release, Vasodilation | Acts as a peripheral vasodilator. |

| 6-Phenylnicotinohydrazide Derivatives | Nicotinic Acid Derivative | Antitubercular and antimicrobial targets | Halogenation of the aromatic ring enhances activity. |

By comparing the structural features and known biological activities of these reference compounds, researchers can formulate hypotheses about the potential targets and mechanisms of action of this compound and design focused experiments to test these hypotheses. The development of potent and selective analogues would be a critical step in establishing its utility as a chemical probe for dissecting complex biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.